BRL-15572

Description

Properties

IUPAC Name |

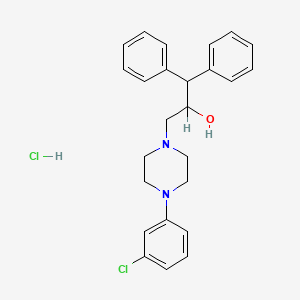

3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O.ClH/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21;/h1-13,18,24-25,29H,14-17,19H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGJIKWDFWLCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042620 | |

| Record name | BRL 15572 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193611-72-2, 1173022-77-9 | |

| Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)-α-(diphenylmethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193611-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BRL 15572 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BRL-15572: A Technical Guide to its Mechanism of Action as a Selective 5-HT1D Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-15572 is a pharmacological tool of significant interest in the study of serotonergic systems. It is a selective antagonist for the serotonin (B10506) 1D (5-HT1D) receptor, demonstrating a high degree of selectivity over the closely related 5-HT1B receptor subtype.[1] This selectivity has been instrumental in differentiating the physiological roles of these two receptors. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the methods used to characterize them.

Core Mechanism of Action

This compound primarily functions as a competitive antagonist at the human 5-HT1D receptor. Its mechanism involves binding to the receptor and blocking the downstream signaling typically initiated by the endogenous ligand, serotonin (5-hydroxytryptamine, 5-HT). The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking the binding of serotonin, this compound prevents this signaling cascade.

Interestingly, in recombinant systems with high receptor expression, this compound has been observed to act as a partial agonist in functional assays such as [35S]GTPγS binding and cAMP accumulation assays. This suggests that while it antagonizes the effects of full agonists like serotonin, it can elicit a partial response on its own in certain experimental conditions.

One of the key physiological roles of the 5-HT1D receptor that is modulated by this compound is the regulation of neurotransmitter release. Specifically, activation of presynaptic 5-HT1D receptors has been shown to inhibit the release of glutamate (B1630785) in the cerebral cortex. This compound, by antagonizing these receptors, can therefore disinhibit glutamate release.[2]

Quantitative Data

The following tables summarize the binding affinities and functional potencies of this compound at various serotonin receptor subtypes.

Table 1: Radioligand Binding Affinities of this compound

| Receptor Subtype | pKi | Reference |

| h5-HT1D | 7.9 | [1] |

| h5-HT1B | <6 | [1] |

pKi is the negative logarithm of the inhibitory constant (Ki).

Table 2: Functional Antagonist Potency of this compound

| Assay | Receptor | pKB | Reference |

| cAMP Accumulation | h5-HT1D | 7.1 | [1] |

| cAMP Accumulation | h5-HT1B | <6 | [1] |

pKB is the negative logarithm of the antagonist dissociation constant (KB).

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.

Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1D or 5-HT1B receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the following in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., [3H]5-carboxamidotryptamine).

-

Increasing concentrations of this compound or a reference compound.

-

The prepared cell membranes (typically 10-50 µg of protein per well).

-

-

Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation.

-

Membrane Preparation:

-

Prepare cell membranes expressing the receptor of interest as described in the radioligand binding assay protocol.

-

-

Binding Reaction:

-

In a 96-well plate, add the following in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

GDP (typically 10-30 µM) to ensure G proteins are in an inactive state.

-

Increasing concentrations of this compound or a reference agonist.

-

The prepared cell membranes.

-

-

Pre-incubate the plate at 30°C for 15-20 minutes.

-

Initiate the reaction by adding [35S]GTPγS (typically 0.1-0.5 nM).

-

Incubate at 30°C for a further 30-60 minutes.

-

-

Separation and Detection:

-

Terminate the reaction and separate bound from free [35S]GTPγS using rapid filtration as described for the radioligand binding assay.

-

-

Data Analysis:

-

Determine the specific binding of [35S]GTPγS.

-

Plot the specific binding as a function of the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

-

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.

-

Cell Culture and Treatment:

-

Plate CHO cells expressing the 5-HT1D or 5-HT1B receptor in a 96-well plate and grow to near confluency.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Add increasing concentrations of this compound (to test for antagonist effects, co-incubate with a fixed concentration of an agonist like 5-HT).

-

Stimulate the cells with forskolin (B1673556) to activate adenylyl cyclase and induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and Detection:

-

Lyse the cells to release the accumulated cAMP.

-

Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the amount of cAMP produced in each well.

-

For antagonist testing, plot the inhibition of the agonist-induced response as a function of this compound concentration to determine the IC50.

-

Calculate the pKB value from the IC50 using the Cheng-Prusoff equation.

-

Visualizations

Signaling Pathway of this compound at the 5-HT1D Receptor

Caption: this compound antagonizes the 5-HT1D receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining this compound binding affinity.

Experimental Workflow: [35S]GTPγS Binding Assay

Caption: Workflow for assessing this compound functional activity.

References

- 1. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (this compound) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamate release in human cerebral cortex and its modulation by 5-hydroxytryptamine acting at h 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

BRL-15572: A Technical Guide to its 5-HT1D Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-15572, chemically identified as 3-[4-(3-chlorophenyl) piperazin-1-yl]-1,1-diphenyl-2-propanol, is a potent and selective antagonist for the serotonin (B10506) 5-HT1D receptor.[1][2][3][4] Its ability to discriminate between the highly homologous human 5-HT1B and 5-HT1D receptor subtypes has established it as a critical pharmacological tool for elucidating the distinct physiological roles of these receptors.[3][5] This technical guide provides an in-depth overview of the binding affinity and functional selectivity of this compound for the 5-HT1D receptor, complete with detailed experimental protocols and pathway visualizations.

Quantitative Data Summary

The selectivity of this compound is demonstrated by its significantly higher affinity for the 5-HT1D receptor compared to other serotonin receptor subtypes, most notably the 5-HT1B receptor.[3][5] The following tables summarize the key quantitative data from in vitro pharmacological studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | pKi | Fold Selectivity (vs. 5-HT1D) |

| h5-HT1D | 7.9 | - |

| h5-HT1B | 6.1 | 60-fold lower |

| h5-HT1A | 7.7 | ~1.6-fold lower |

| h5-HT2B | 7.4 | ~3.2-fold lower |

| h5-HT2A | 6.6 | ~20-fold lower |

| h5-HT2C | 6.2 | ~50-fold lower |

| h5-HT7 | 6.3 | ~40-fold lower |

| h5-HT1E | 5.2 | ~500-fold lower |

| h5-HT1F | 6.0 | ~79-fold lower |

| h5-HT6 | 5.9 | ~100-fold lower |

Data compiled from studies on recombinant human receptors expressed in CHO cells.[5][6]

Table 2: Functional Activity of this compound

| Assay Type | Receptor Subtype | pEC50 / pKB | Activity |

| [35S]GTPγS Binding | h5-HT1D | 8.1 (pEC50) | Partial Agonist |

| cAMP Accumulation | h5-HT1D | 7.1 (pKB) | Antagonist |

| cAMP Accumulation | h5-HT1B | <6.0 (pKB) | Antagonist |

Functional data was obtained from studies using recombinant human receptors expressed in CHO cells.[1][5] In functional assays, this compound has been shown to act as a partial agonist in [35S]GTPγS binding studies and as an antagonist in cAMP accumulation assays.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays

These assays were employed to determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human 5-HT1D or other serotonin receptor subtypes were cultured under standard conditions.

-

Cells were harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate was centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant was then subjected to high-speed centrifugation to pellet the cell membranes.

-

The resulting membrane pellet was washed and resuspended in the assay buffer.

-

-

Binding Reaction:

-

Cell membranes were incubated with a specific radioligand (e.g., [3H]5-CT for 5-HT1D receptors) at a fixed concentration.

-

Increasing concentrations of this compound were added to compete with the radioligand for receptor binding.

-

Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand (e.g., serotonin).

-

The reaction was incubated to allow for equilibrium to be reached.

-

-

Detection and Data Analysis:

-

The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters were washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

The IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis of the competition curves.

-

The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the serotonin receptors upon agonist binding.

-

Assay Principle: Agonist binding to a G-protein coupled receptor (GPCR) promotes the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.

-

Methodology:

-

Cell membranes expressing the receptor of interest (e.g., h5-HT1D) were incubated in an assay buffer containing GDP, [35S]GTPγS, and varying concentrations of this compound.

-

The reaction was allowed to proceed at a controlled temperature (e.g., 30°C).

-

The incubation was terminated by rapid filtration.

-

The amount of [35S]GTPγS bound to the G-proteins on the membranes was determined by scintillation counting.

-

The pEC50 values were calculated from the concentration-response curves.

-

cAMP Accumulation Assay

This assay assesses the functional consequence of receptor activation, specifically the inhibition of adenylyl cyclase activity, which is characteristic of 5-HT1 receptor signaling.

-

Assay Principle: 5-HT1D receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Methodology:

-

Whole cells expressing the receptor of interest were pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

The cells were then stimulated with forskolin (B1673556) to increase basal cAMP levels.

-

To determine antagonist activity, cells were incubated with a fixed concentration of an agonist (e.g., serotonin) in the presence of varying concentrations of this compound.

-

The reaction was stopped, and the cells were lysed.

-

The intracellular cAMP concentration was measured using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

The pKB values, representing the antagonist dissociation constant, were determined from the rightward shift of the agonist concentration-response curve in the presence of the antagonist.

-

Visualizations

Signaling Pathway

The following diagram illustrates the canonical signaling pathway for the 5-HT1D receptor.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

BRL-15572: A Technical Guide for a Selective 5-HT1D Receptor Antagonist in Research

An In-depth Examination of BRL-15572 for Researchers, Scientists, and Drug Development Professionals

This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor, which has become an invaluable pharmacological tool for differentiating the functions of the highly homologous 5-HT1B and 5-HT1D receptor subtypes.[1][2] Due to the remarkable pharmacological similarity between these two receptors, the development of selective ligands like this compound marked a significant advancement in neuroscience research.[1][2] This guide provides a comprehensive overview of this compound, its mechanism of action, key experimental data, and detailed protocols for its application in research.

Core Mechanism and Selectivity

This compound, chemically known as 3-[4-(3-chlorophenyl) piperazin-1-yl]-1,1-diphenyl-2-propanol, demonstrates a high affinity for the human 5-HT1D receptor.[1] Its primary research application lies in its ability to selectively block the 5-HT1D subtype while leaving the closely related 5-HT1B receptor largely unaffected.[2] This selectivity allows researchers to isolate and study the specific physiological roles of the 5-HT1D receptor, which is implicated in modulating the release of neurotransmitters like glutamate (B1630785) and in regulating cerebral blood pressure, a key factor in the pathogenesis of migraines.[2]

While this compound is a powerful tool, it is important to note its moderately high affinity for 5-HT1A and 5-HT2B receptors, which should be considered when designing experiments.[3][4] Functionally, this compound acts as a partial agonist in high-expression recombinant systems but behaves as a preferential antagonist at native human 5-HT1D receptors.[1][5][6]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound across various serotonin receptor subtypes, compiled from in vitro studies.

Table 1: this compound Receptor Binding Affinities (pKi)

| Receptor Subtype | pKi Value | Species/System | Reference |

|---|---|---|---|

| h5-HT1D | 7.9 | Human (CHO cells) | [1][3] |

| h5-HT1B | 6.1 | Human (CHO cells) | [4] |

| h5-HT1A | 7.7 | Human | [4] |

| h5-HT2B | 7.4 | Human | [4] |

| h5-HT2A | 6.6 | Human | [4] |

| h5-HT7 | 6.3 | Human | [4] |

| h5-HT2C | 6.2 | Human | [4] |

| h5-HT1F | 6.0 | Human | [4] |

| h5-HT6 | 5.9 | Human | [4] |

| h5-HT1E | 5.2 | Human | [4] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher value indicates stronger binding affinity.

Table 2: this compound Functional Activity Data

| Assay Type | Receptor | Potency (pEC50 / pKB) | System | Reference |

|---|---|---|---|---|

| [35S]GTPγS Binding | h5-HT1D | pEC50 = 8.1 (as partial agonist) | CHO cell membranes | [3] |

| cAMP Accumulation | h5-HT1D | pKB = 7.1 (as antagonist) | Recombinant CHO cells | [1] |

| cAMP Accumulation | h5-HT1B | pKB < 6.0 (as antagonist) | Recombinant CHO cells | [1] |

pEC50 is the negative logarithm of the half-maximal effective concentration. pKB is the negative logarithm of the antagonist dissociation constant.

Key Experimental Protocols

The characterization of this compound has been established through several key experimental methodologies. Below are detailed protocols for these foundational assays.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for 5-HT receptor subtypes.

Materials:

-

Cell membranes from CHO cells stably expressing the human 5-HT receptor of interest (e.g., h5-HT1D).

-

Radioligand, e.g., [3H]5-carboxamidotryptamine ([3H]5-CT).

-

This compound at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-labeled ligand like serotonin).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Methodology:

-

Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism. Since this compound shows partial agonism in some systems, this assay is crucial for its characterization.[1][3]

Objective: To determine the functional potency (EC50) and efficacy of this compound at a G-protein coupled receptor.

Materials:

-

Cell membranes expressing the receptor of interest.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (to ensure binding is agonist-dependent).

-

This compound at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

Methodology:

-

Pre-incubation: Cell membranes are pre-incubated with GDP to ensure G-proteins are in an inactive state.

-

Incubation: The membranes are then incubated with [35S]GTPγS and varying concentrations of this compound. Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit.

-

Binding: The activated Gα subunit binds the non-hydrolyzable [35S]GTPγS.

-

Termination and Filtration: The reaction is stopped, and the mixture is filtered to separate membrane-bound [35S]GTPγS.

-

Quantification: Radioactivity is measured via scintillation counting.

-

Data Analysis: The amount of bound [35S]GTPγS is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 and maximal effect (Emax) are determined.

Signaling Pathway of 5-HT1D Receptor Antagonism

The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of this receptor by serotonin (5-HT) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This compound acts as an antagonist by binding to the receptor and preventing 5-HT from initiating this signaling cascade.

Research Applications

The selectivity of this compound makes it a critical tool for:

-

Discriminating Receptor Function: Differentiating the roles of 5-HT1B and 5-HT1D receptors in various physiological processes.[1]

-

Neurotransmitter Release Studies: Investigating the 5-HT1D receptor's role in modulating the release of other neurotransmitters, such as glutamate and serotonin itself.[2][4] For instance, this compound was shown to antagonize the 5-HT-induced inhibition of K+-evoked glutamate overflow.[4]

-

Migraine Research: Exploring the involvement of 5-HT1D receptors in cerebral vasodilation and the pathophysiology of migraine headaches.[2]

-

Characterizing Native Receptors: Studying the pharmacology of native 5-HT1D receptors in tissue preparations, such as human atrial appendages, where this compound effectively antagonized 5-HT's effects.[5]

References

- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (this compound) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

BRL-15572: A Technical Guide to its Serotonin Receptor Binding Affinity and Functional Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and functional characteristics of BRL-15572 at various serotonin (B10506) (5-HT) receptors. The information is compiled from key pharmacological studies to support further research and drug development efforts.

Core Findings: this compound Binding Affinity

This compound is a potent and selective antagonist for the human serotonin 5-HT1D receptor subtype.[1] It displays significantly higher affinity for the 5-HT1D receptor compared to the closely related 5-HT1B receptor, making it a valuable pharmacological tool for discriminating between these two subtypes.[1]

Quantitative Binding Affinity Data

The binding affinities of this compound for a range of human serotonin receptors, as determined by radioligand binding assays, are summarized below. The data are presented as pKi (the negative logarithm of the inhibitory constant, Ki) and Ki values, primarily from studies using Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors.

| Receptor Subtype | pKi | Ki (nM) | Selectivity over 5-HT1B |

| 5-HT1D | 7.9 | 12.6 | 60-fold |

| 5-HT1B | 6.1 | 794 | 1 |

| 5-HT1A | 7.7 | 20 | - |

| 5-HT2B | 7.4 | 40 | - |

| 5-HT1E | 5.2 | 6310 | - |

| 5-HT1F | 6.0 | 1000 | - |

| 5-HT2A | 6.6 | 251 | - |

| 5-HT2C | 6.2 | 631 | - |

| 5-HT6 | 5.9 | 1259 | - |

| 5-HT7 | 6.3 | 501 | - |

Data compiled from Price et al., 1997 and other sources.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the binding affinity and functional activity of this compound.

Radioligand Competition Binding Assay

This assay determines the affinity of a compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor.

1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the desired human serotonin receptor subtype were cultured under standard conditions.

-

Cells were harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.[2]

-

The homogenate was centrifuged at low speed to remove nuclei and large debris.[2]

-

The supernatant was then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[2]

-

The membrane pellet was washed and resuspended in an appropriate assay buffer.[2]

-

Protein concentration of the membrane preparation was determined using a standard method such as the Bradford or BCA assay.[2]

2. Binding Assay:

-

The assay was typically performed in a 96-well plate format.[2]

-

Each well contained:

-

A fixed amount of the cell membrane preparation (e.g., 10-50 µg of protein).

-

A fixed concentration of a suitable radioligand (e.g., [3H]5-HT or another high-affinity ligand for the specific receptor subtype), typically at a concentration close to its Kd value.

-

Varying concentrations of the unlabeled competitor, this compound.

-

-

The total assay volume was brought up with an assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[2]

-

The plates were incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[2]

3. Separation and Quantification:

-

The reaction was terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[2]

-

The filters were washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[2]

-

The radioactivity trapped on the filters was quantified using a liquid scintillation counter.[2]

4. Data Analysis:

-

Non-specific binding was determined in the presence of a high concentration of a known saturating ligand for the target receptor.

-

Specific binding was calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curve.

-

The inhibitory constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs). Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit of the associated G-protein. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G-protein activation. This compound has been shown to act as a partial agonist in this assay.[1]

1. Membrane Preparation:

-

Cell membranes expressing the receptor of interest were prepared as described for the radioligand binding assay.

2. Assay Procedure:

-

Membranes were pre-incubated in an assay buffer containing GDP (e.g., 10-100 µM) to ensure the G-proteins were in their inactive state.[3]

-

Varying concentrations of this compound were added to the wells.

-

The reaction was initiated by the addition of [35S]GTPγS to a final concentration of approximately 0.05-0.1 nM.[3]

-

The mixture was incubated at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.[3]

3. Termination and Measurement:

-

The assay was terminated by rapid filtration through a filter plate.[3]

-

The filters were washed with ice-cold buffer to remove unbound [35S]GTPγS.[3]

-

The amount of bound [35S]GTPγS was determined by scintillation counting.

4. Data Analysis:

-

The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) were determined by fitting the concentration-response data to a sigmoidal curve.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway: 5-HT1D Receptor

Caption: 5-HT1D receptor signaling pathway.

References

BRL-15572: A Technical Guide for 5-HT1D Receptor Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of BRL-15572, a key pharmacological tool for the characterization of the 5-hydroxytryptamine 1D (5-HT1D) receptor. This compound is a selective antagonist with high affinity for the human 5-HT1D receptor, making it an invaluable resource for distinguishing 5-HT1D receptor function from that of other closely related serotonin (B10506) receptor subtypes, particularly the 5-HT1B receptor.[1][2][3] This document outlines its pharmacological properties, experimental applications, and the signaling pathways it helps to elucidate.

Pharmacological Profile of this compound

This compound exhibits a distinct binding affinity and functional activity profile, which are crucial for its utility in receptor characterization studies.

Binding Affinity

This compound demonstrates a high affinity for the human 5-HT1D receptor, with a pKi value of 7.9.[1][2][4] Its selectivity is highlighted by a 60-fold higher affinity for the 5-HT1D receptor compared to the 5-HT1B receptor.[1][2][4] However, it is important to note that this compound also shows moderately high affinity for the human 5-HT1A and 5-HT2B receptors, which should be considered when designing and interpreting experiments.[1][4]

Table 1: Binding Affinity (pKi) of this compound at Various Human Serotonin Receptor Subtypes

| Receptor Subtype | pKi |

| 5-HT1D | 7.9[1][2][4] |

| 5-HT1A | 7.7[4] |

| 5-HT2B | 7.4[4] |

| 5-HT1B | 6.1[4] |

| 5-HT2A | 6.6[4] |

| 5-HT2C | 6.2[4] |

| 5-HT7 | 6.3[4] |

| 5-HT1F | 6.0[4] |

| 5-HT6 | 5.9[4] |

| 5-HT1E | 5.2[4] |

Functional Activity

Functionally, this compound acts as an antagonist at the 5-HT1D receptor.[1][3] In functional assays, such as cAMP accumulation and [35S]GTPγS binding, this compound demonstrates potency that correlates with its binding affinity.[1][2] In a cAMP accumulation assay using Chinese Hamster Ovary (CHO) cells expressing the human 5-HT1D receptor, this compound exhibited a pKB value of 7.1.[2] Interestingly, in systems with high receptor expression, this compound has been observed to act as a partial agonist in [35S]GTPγS binding assays, with a pEC50 of 8.1 at the human 5-HT1D receptor.[1][2]

Table 2: Functional Activity of this compound at Human 5-HT1B and 5-HT1D Receptors

| Assay | Receptor | Parameter | Value |

| cAMP Accumulation | h5-HT1D | pKB | 7.1[2] |

| cAMP Accumulation | h5-HT1B | pKB | <6[2] |

| [35S]GTPγS Binding | h5-HT1D | pEC50 | 8.1[1] |

5-HT1D Receptor Signaling Pathway

The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[5][6] Activation of the 5-HT1D receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This canonical signaling pathway is a key mechanism through which the 5-HT1D receptor modulates neuronal activity and neurotransmitter release.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of the 5-HT1D receptor using this compound.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT1D receptor.

1. Membrane Preparation:

-

Homogenize tissues or cells expressing the 5-HT1D receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove large debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]5-CT), and varying concentrations of this compound.

-

To determine non-specific binding, include wells with an excess of a non-labeled competing ligand.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Counting:

-

Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

1. Cell Culture and Treatment:

-

Culture cells expressing the human 5-HT1D receptor (e.g., CHO cells) to an appropriate confluency.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a 5-HT1D receptor agonist (e.g., 5-HT) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

2. Cell Lysis and cAMP Measurement:

-

Lyse the cells to release the intracellular contents.

-

Measure the concentration of cAMP in the cell lysates using a commercially available kit (e.g., ELISA or HTRF-based assay).

3. Data Analysis:

-

Plot the cAMP concentration as a function of the agonist concentration in the presence and absence of different concentrations of this compound.

-

Determine the Schild regression to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. For a competitive antagonist, the pA2 value is equivalent to the pKB.

In Vivo Studies

This compound has been utilized in various in vivo models to investigate the physiological roles of the 5-HT1D receptor. For instance, it has been used to antagonize the effects of 5-HT1D receptor agonists on vagally induced bradycardia in pithed rats.[4] Additionally, in studies on human atrial appendages, this compound has been shown to antagonize the 5-HT-induced inhibition of electrically evoked tritium (B154650) overflow, providing evidence for its activity at native human 5-HT1D receptors.[4][9]

Conclusion

This compound is a potent and selective antagonist of the 5-HT1D receptor, making it an essential tool for the pharmacological characterization of this receptor subtype. Its well-defined binding affinity and functional activity, coupled with its utility in both in vitro and in vivo experimental settings, allow researchers to dissect the specific contributions of the 5-HT1D receptor to various physiological and pathological processes. Careful consideration of its moderate affinity for 5-HT1A and 5-HT2B receptors is necessary for the accurate interpretation of experimental results. Overall, this compound remains a cornerstone for advancing our understanding of 5-HT1D receptor pharmacology and its potential as a therapeutic target.

References

- 1. apexbt.com [apexbt.com]

- 2. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]

- 6. 5-HT1D receptor - Wikipedia [en.wikipedia.org]

- 7. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cloning and pharmacological characterization of a novel human 5-hydroxytryptamine1D receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (this compound) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the function of 5-HT1D receptors with BRL-15572

An In-depth Technical Guide to Understanding 5-HT1D Receptor Function with BRL-15572

Introduction

The 5-hydroxytryptamine (5-HT) 1D receptor is a subtype of the serotonin (B10506) receptor family, which is predominantly found in the central nervous system.[1][2] As a member of the G protein-coupled receptor (GPCR) superfamily, the 5-HT1D receptor is involved in a variety of physiological and pathological processes, including the regulation of neurotransmitter release, cerebral vasoconstriction, and locomotion.[2][3] Its role in the pathogenesis of migraine headaches has made it a significant target for drug development.[3][4]

Pharmacological characterization of the 5-HT1D receptor has been historically challenging due to its high sequence homology and similar pharmacological profile to the 5-HT1B receptor.[5] The development of selective ligands has been crucial for discriminating between these two subtypes. This compound is a key pharmacological tool that acts as a selective antagonist for the human 5-HT1D receptor, enabling researchers to isolate and study its specific functions.[3][6] This guide details the properties of this compound and its application in elucidating the function and signaling pathways of the 5-HT1D receptor.

Data Presentation: The Pharmacological Profile of this compound

This compound demonstrates high affinity and selectivity for the human 5-HT1D receptor. Quantitative data from various binding and functional assays are summarized below, highlighting its utility in distinguishing 5-HT1D from 5-HT1B and other receptor subtypes.

Binding Affinity and Selectivity

The binding affinity of this compound is typically expressed as a pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. This compound shows a 60-fold higher affinity for the h5-HT1D receptor compared to the h5-HT1B receptor.[3][5][6][7][8][9]

Table 1: this compound Binding Affinities (pKi) at Human Serotonin Receptors

| Receptor Subtype | pKi Value | Reference(s) |

|---|---|---|

| 5-HT1D | 7.9 | [5][7][8] |

| 5-HT1A | 7.7 | [7] |

| 5-HT2B | 7.4 | [7] |

| 5-HT2A | 6.6 | [7] |

| 5-HT7 | 6.3 | [7] |

| 5-HT2C | 6.2 | [7] |

| 5-HT1B | 6.1 | [7] |

| 5-HT1F | 6.0 | [7] |

| 5-HT6 | 5.9 | [7] |

| 5-HT1E | 5.2 |[7] |

Functional Activity

Functional assays measure the biological response following receptor binding. This compound generally acts as an antagonist, blocking the effects of agonists like 5-HT. However, in high-expression recombinant systems, it can exhibit partial agonist activity.[5] The pKB value, a measure of antagonist potency, correlates well with its binding affinity.[5]

Table 2: Functional Assay Data for this compound

| Assay Type | Receptor Subtype | Measurement | Value | Reference(s) |

|---|---|---|---|---|

| cAMP Accumulation | h5-HT1D | pKB | 7.1 | [5][7] |

| cAMP Accumulation | h5-HT1B | pKB | < 6.0 | [5][7] |

| [³⁵S]GTPγS Binding | h5-HT1D | pEC50 | 8.1 |[8] |

5-HT1D Receptor Signaling Pathway

The 5-HT1D receptor is coupled to inhibitory G proteins (Gi/o).[1][10] Upon activation by an agonist such as serotonin (5-HT), the Gi/o protein inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[11] As an antagonist, this compound blocks this cascade by preventing agonist binding to the receptor.

Caption: 5-HT1D receptor Gi/o-coupled signaling pathway and its inhibition by this compound.

Experimental Protocols & Workflows

The following protocols are fundamental for characterizing the interaction of compounds like this compound with the 5-HT1D receptor.

Protocol 1: Radioligand Binding Assay

This assay quantifies the affinity of a compound (like this compound) for a receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cells expressing the target receptor (e.g., CHO cells with h5-HT1D) are harvested and homogenized to isolate cell membranes.

-

Incubation: Membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]5-CT) and varying concentrations of the unlabeled competitor compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from the unbound.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis: The data are used to calculate the IC50 (concentration of competitor that displaces 50% of the radioligand), from which the Ki (inhibition constant) is derived.

Caption: Workflow for a competitive radioligand binding assay to determine binding affinity.

Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay measures G protein activation following receptor stimulation. Since 5-HT1D is a Gi/o-coupled receptor, agonist binding facilitates the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.

Methodology:

-

Membrane Preparation: Cell membranes (from CHO cells expressing h5-HT1D) are prepared.[7]

-

Preincubation: Membranes are preincubated at 30°C for 30 minutes in a buffer containing GDP (10 µM) with or without the antagonist (this compound).[7]

-

Reaction Initiation: The reaction is started by adding the agonist (e.g., 5-HT) and [³⁵S]GTPγS (100 pM).[7] The mixture is incubated for another 30 minutes at 30°C.[7]

-

Termination: The reaction is stopped by rapid filtration through Whatman GF/B filters, followed by washing with ice-cold buffer.[7]

-

Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is measured by scintillation counting.[7]

-

Analysis: In antagonist mode, the ability of this compound to shift the concentration-response curve of an agonist is used to determine its potency (pKB).

Caption: Experimental workflow for the [³⁵S]GTPγS functional assay.

Protocol 3: cAMP Accumulation Assay

This assay directly measures the functional consequence of 5-HT1D receptor activation—the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

Methodology:

-

Cell Culture: Whole cells expressing the h5-HT1D receptor are cultured.

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and varying concentrations of the antagonist, this compound.

-

Stimulation: Cells are stimulated with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and varying concentrations of a 5-HT1D agonist (e.g., 5-HT). The agonist will inhibit the forskolin-stimulated cAMP production.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

Quantification: The amount of cAMP in the cell lysate is measured, typically using a competitive immunoassay format like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

-

Analysis: The ability of this compound to reverse the inhibitory effect of the agonist on cAMP production is measured to determine its antagonist potency (pKB).[5]

Caption: Workflow for a functional cAMP accumulation assay to measure antagonist potency.

Conclusion

This compound is an indispensable pharmacological tool for the study of the 5-HT1D receptor. Its high affinity and 60-fold selectivity over the closely related 5-HT1B subtype allow for precise investigation into the distinct physiological roles of the 5-HT1D receptor.[3][5][7] Through the application of binding and functional assays, such as [³⁵S]GTPγS and cAMP accumulation studies, this compound enables researchers to confirm the Gi/o-coupled signaling pathway of the receptor and quantify the effects of receptor modulation. This detailed understanding is critical for drug development professionals aiming to design novel therapeutics for conditions like migraine and other neurological disorders where the 5-HT1D receptor plays a significant role.[3][12]

References

- 1. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]

- 2. 5-HT1D receptor - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What are 5-HT1D receptor agonists and how do they work? [synapse.patsnap.com]

- 5. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BRL 15572 hydrochloride | CAS 1173022-77-9 | Tocris Bioscience [tocris.com]

- 7. selleckchem.com [selleckchem.com]

- 8. apexbt.com [apexbt.com]

- 9. BRL 15572 hydrochloride | 5-HT1D receptor antagonist | Hello Bio [hellobio.com]

- 10. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

BRL-15572 CAS number and chemical properties

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of BRL-15572, a significant pharmacological tool in serotonin (B10506) research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key technical data to facilitate its use in laboratory settings.

Chemical Properties of this compound

This compound is a synthetic compound widely recognized for its utility in distinguishing between serotonin receptor subtypes. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 193611-72-2 | [1][2] |

| IUPAC Name | 4-(3-chlorophenyl)-α-(diphenymethyl)-1-piperazineethanol | [1] |

| Synonyms | This compound, BRL 15572 | [2] |

| Molecular Formula | C₂₅H₂₇ClN₂O (dihydrochloride: C₂₅H₂₇ClN₂O • 2HCl) | [1] |

| Molecular Weight | 406.95 g/mol (dihydrochloride: 479.9 g/mol ) | [1][3] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml, Ethanol: 1 mg/ml | [1] |

| Appearance | Solid powder | [2] |

Mechanism of Action

This compound is a potent and selective antagonist of the human serotonin receptor subtype 5-HT₁D.[3][4][5] It exhibits approximately 60-fold higher selectivity for the 5-HT₁D receptor over the closely related 5-HT₁B receptor.[3][4] This selectivity has been instrumental in elucidating the distinct physiological roles of these two receptor subtypes.[3] While highly selective for 5-HT₁D, this compound also shows considerable affinity for 5-HT₁A and 5-HT₂B receptors.[6] The inhibitory constant (Ki) for its binding to the human 5-HT₁D receptor is 0.013 µM.[1] Interestingly, this compound also acts as a partial agonist at 5-HT₁D receptors, as demonstrated in [³⁵S]GTPγS binding assays where it has an EC₅₀ of 0.008 µM.[1]

The 5-HT₁D receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o protein. Activation of this receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By antagonizing this receptor, this compound blocks these downstream effects. This mechanism is crucial in its effects on neurotransmitter release, particularly glutamate, and in the regulation of cerebral blood pressure, which is relevant to the study of migraines.[3]

Signaling Pathway of the 5-HT₁D Receptor

The following diagram illustrates the canonical signaling pathway of the 5-HT₁D receptor, which is inhibited by this compound.

Experimental Protocols

A key experiment used to characterize the interaction of ligands like this compound with GPCRs is the [³⁵S]GTPγS binding assay. This assay measures the activation of G proteins upon receptor stimulation.

Protocol: [³⁵S]GTPγS Binding Assay

This protocol is adapted from studies characterizing the effects of this compound on 5-HT₁D receptors expressed in CHO cells.[6]

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT₁D receptor.

-

Harvest the cells and homogenize them in an ice-cold buffer to lyse the cells and isolate the cell membranes containing the receptors.

-

Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the following components in order:

-

Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM ascorbate).

-

GDP (10 µM final concentration) to ensure that G proteins are in their inactive state.

-

Varying concentrations of this compound or other test compounds. For antagonist studies, pre-incubate the membranes with this compound.

-

Cell membranes (typically 10-20 µg of protein per well).

-

-

Pre-incubate the mixture at 30°C for 30 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding [³⁵S]GTPγS (typically 50-100 pM final concentration).

-

For agonist studies, add the agonist (e.g., 5-HT) at this step.

-

Incubate the plate at 30°C for an additional 30 minutes.

-

To determine non-specific binding, a parallel set of reactions is run in the presence of a high concentration of unlabeled GTPγS (10 µM).

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound [³⁵S]GTPγS.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all measurements.

-

Plot the specific binding as a function of the ligand concentration. For agonist dose-response curves, fit the data to a sigmoidal curve to determine EC₅₀ and Emax values. For antagonist studies, Schild analysis can be used to determine the pA₂ or Kₑ values.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the [³⁵S]GTPγS binding assay described above.

References

The Discovery and Development of BRL-15572: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-15572, chemically identified as 3-[4-(3-chlorophenyl) piperazin-1-yl]-1,1-diphenyl-2-propanol, is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor.[1] Its development marked a significant advancement in the pharmacological toolkit available to researchers for differentiating the functions of the highly homologous 5-HT1B and 5-HT1D receptor subtypes.[2] This technical guide provides an in-depth overview of the discovery, pharmacological characterization, and key experimental methodologies related to this compound, intended for professionals in the field of drug discovery and development.

Discovery and Rationale

The development of this compound was driven by the need for selective ligands to dissect the specific physiological roles of the 5-HT1D receptor.[2] Prior to its discovery, many available compounds exhibited comparable affinities for both 5-HT1B and 5-HT1D receptors, hindering a clear understanding of their individual contributions to physiological and pathological processes.[2] The seminal work by Price et al. in 1997 introduced this compound as a compound with a 60-fold higher affinity for the human 5-HT1D receptor over the 5-HT1B receptor.[2] This selectivity has enabled more precise investigations into the role of the 5-HT1D receptor in various physiological processes, including the modulation of glutamate (B1630785) release and its potential implications in conditions like migraine.[3][4]

Pharmacological Profile

The pharmacological activity of this compound has been characterized through a series of in vitro binding and functional assays.

Binding Affinity

Radioligand binding assays have been instrumental in determining the affinity of this compound for various serotonin receptor subtypes. These studies, primarily conducted in Chinese Hamster Ovary (CHO) cells expressing recombinant human receptors, have consistently demonstrated its high affinity and selectivity for the 5-HT1D receptor.[2][5]

| Receptor Subtype | pKi | Ki (nM) | Selectivity vs. 5-HT1D | Reference |

| 5-HT1D | 7.9 | 13 | - | [2][5] |

| 5-HT1B | 6.1 | 794 | 61-fold | [3] |

| 5-HT1A | 7.7 | 20 | 1.5-fold | [3] |

| 5-HT2B | 7.4 | 40 | 3-fold | [3] |

| 5-HT2A | 6.6 | 251 | 19-fold | [3] |

| 5-HT1E | 5.2 | 6310 | 485-fold | [3] |

| 5-HT1F | 6.0 | 1000 | 77-fold | [3] |

| 5-HT2C | 6.2 | 631 | 48-fold | [3] |

| 5-HT6 | 5.9 | 1259 | 97-fold | [3] |

| 5-HT7 | 6.3 | 501 | 38-fold | [3] |

Functional Activity

Functional assays have further elucidated the antagonist properties of this compound. In assays measuring the accumulation of second messengers, this compound has been shown to inhibit the effects of 5-HT1D receptor agonists. Interestingly, in some assay systems, it has displayed partial agonist activity.[2][5]

| Assay Type | Parameter | Value | Receptor Subtype | Reference |

| [35S]GTPγS Binding | pEC50 (as partial agonist) | ~7.1 | h5-HT1D | [5] |

| cAMP Accumulation | pKB | 7.1 | h5-HT1D | [2] |

| cAMP Accumulation | pKB | <6 | h5-HT1B | [2] |

Signaling Pathways

The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[6]

Primary Signaling Pathway: Gi/o-cAMP Inhibition

Upon agonist binding, the 5-HT1D receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The activated α-subunit of the G protein then inhibits the activity of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA).

Secondary Signaling Pathway: MAPK/ERK Activation

In addition to the canonical Gi/o-cAMP pathway, evidence suggests that 5-HT1B/1D receptors can also couple to the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[6][7] This signaling cascade is implicated in the regulation of cell proliferation, differentiation, and survival. The activation of the MAPK/ERK pathway by 5-HT1D receptors is thought to be mediated through G protein-dependent mechanisms.

References

- 1. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Migraine: Experimental Models and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

BRL-15572 In Vivo Experimental Protocols: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo investigation of BRL-15572, a selective 5-HT1D receptor antagonist. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacological properties of this compound in relevant animal models.

Compound Profile: this compound

This compound is a potent and selective antagonist of the human 5-HT1D receptor. It displays significantly lower affinity for other serotonin (B10506) receptor subtypes, making it a valuable tool for elucidating the physiological and pathophysiological roles of the 5-HT1D receptor.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound at various serotonin receptor subtypes.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | pKi |

| 5-HT1D | 7.9 |

| 5-HT1A | 7.7 |

| 5-HT2B | 7.4 |

| 5-HT1B | 6.1 |

| 5-HT2A | 6.6 |

| 5-HT2C | 6.2 |

| 5-HT1E | 5.2 |

| 5-HT1F | 6.0 |

| 5-HT6 | 5.9 |

| 5-HT7 | 6.3 |

Table 2: Functional Antagonist Potency of this compound

| Receptor Subtype | Assay | pKB |

| h5-HT1D | cAMP Accumulation | 7.1 |

| h5-HT1B | cAMP Accumulation | <6 |

Signaling Pathway

The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein. Activation of the 5-HT1D receptor by its endogenous ligand, serotonin (5-HT), leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as an antagonist at this receptor, blocking the effects of 5-HT and preventing the downstream signaling cascade.

Experimental Protocols

The following are detailed protocols for in vivo experiments using this compound. These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines.

Protocol 1: Evaluation of Cardiovascular Effects in a Diabetic Pithed Rat Model

This protocol is designed to assess the effect of this compound on cardiovascular parameters in a model of diabetic autonomic neuropathy.

1. Animal Model

-

Species: Male Wistar rats (250-300g)

-

Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ) at a dose of 60 mg/kg, dissolved in 0.1 M citrate (B86180) buffer (pH 4.5).[1][2][3] Diabetes is typically confirmed 48-72 hours post-injection by measuring blood glucose levels; rats with glucose levels >250 mg/dL are considered diabetic. Experiments are usually conducted 4-6 weeks after the induction of diabetes.

2. Surgical Preparation (Pithing)

-

Anesthetize the diabetic rat with an appropriate anesthetic (e.g., isoflurane).

-

Cannulate the trachea to allow for artificial ventilation.

-

Insert a stainless-steel rod through the orbit and foramen magnum (B12768669) into the vertebral foramen to destroy the central nervous system, thus eliminating central and reflex control of the cardiovascular system.[4][5][6]

-

Perform a bilateral vagotomy to eliminate parasympathetic influence on the heart.[6]

-

Insert a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for intravenous drug administration.[6]

3. Drug Preparation and Administration

-

This compound Formulation: Prepare a stock solution of this compound in a suitable vehicle. A common vehicle for intravenous administration in rats is a mixture of DMSO, Tween 80, and saline. For example, a vehicle could be composed of 10% DMSO, 10% Tween 80, and 80% saline. The final concentration should be adjusted to allow for an injection volume of 1-2 mL/kg.

-

Administration: Administer this compound intravenously (i.v.) at a dose of 2 mg/kg.

4. Experimental Procedure

-

Allow the animal to stabilize for at least 30 minutes after the surgical preparation.

-

Record baseline cardiovascular parameters, including mean arterial pressure (MAP) and heart rate (HR), for a 15-minute period.

-

Administer the this compound solution or vehicle control.

-

Continuously monitor and record MAP and HR for at least 60 minutes post-administration.

-

To assess the functional antagonism of the 5-HT1D receptor, a 5-HT1D agonist can be administered before and after this compound to observe the blockade of the agonist's effects.

Protocol 2: Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study to determine the plasma concentration-time profile of this compound in rats.

1. Animal Model

-

Species: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

2. Drug Preparation and Administration

-

Formulation: Prepare this compound for both intravenous (i.v.) and oral (p.o.) administration. The i.v. formulation can be prepared as described in Protocol 1. For oral administration, this compound can be suspended in a vehicle such as 0.5% methylcellulose.

-

Dosing:

-

Intravenous: 1 mg/kg

-

Oral: 5 mg/kg

-

3. Experimental Procedure

-

Fast the rats overnight prior to dosing.

-

Administer this compound via the appropriate route.

-

Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the following time points:

-

i.v. administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[7]

-

p.o. administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.

-

Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and bioavailability).

Protocol 3: Investigation of Effects on Glutamate (B1630785) Release Using In Vivo Microdialysis

This protocol provides a framework for investigating the role of this compound in modulating glutamate neurotransmission in a specific brain region of interest (e.g., the trigeminal nucleus caudalis for migraine research).

1. Animal Model

-

Species: Male Sprague-Dawley rats (250-300g).

2. Surgical Procedure

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest.

-

Allow the animal to recover from surgery for at least 24-48 hours.

3. Microdialysis Procedure

-

On the day of the experiment, insert a microdialysis probe into the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for at least 60-90 minutes.

-

Administer this compound (e.g., 2 mg/kg, i.p.) or vehicle.

-

Continue to collect dialysate samples for at least 2 hours post-administration.

-

Optionally, a depolarizing stimulus (e.g., high potassium aCSF) can be introduced through the probe to evoke glutamate release, both before and after this compound administration.

-

Analyze the concentration of glutamate in the dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection or LC-MS/MS.[8][9][10][11]

References

- 1. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. 2022-5720 [excli.de]

- 4. researchgate.net [researchgate.net]

- 5. Cardiovascular responses to electrical stimulation of sympathetic nerves in the pithed mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CARDIOVASCULAR RESPONSES TO ELECTRICAL STIMULATION OF SYMPATHETIC NERVES IN THE PITHED MOUSE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 9. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment measurement of extracellular glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo monitoring of glutamate in the brain by microdialysis and capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: BRL-15572 in Rat Models of Pain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BRL-15572, a selective 5-HT1D receptor antagonist, in preclinical rat models of pain. Due to the limited evidence for its direct analgesic properties, this document focuses on its application as a pharmacological tool to investigate the role of the 5-HT1D receptor in nociceptive pathways.

Introduction

This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor. In the context of pain research, it is primarily utilized to elucidate the contribution of this receptor subtype to pain modulation, often by assessing its ability to reverse the effects of 5-HT1D receptor agonists. Understanding the dose and application of this compound is crucial for designing experiments to explore the serotonergic system's involvement in various pain states.

Data Presentation

The following table summarizes the quantitative data available for this compound administration in a rat model of inflammatory pain. It is important to note that these doses were used to antagonize the effects of a 5-HT1B/1D receptor agonist, GR46611, and this compound administered alone did not produce any effect on nociceptive behavior.[1]

| Pain Model | Rat Strain | Administration Route | This compound Dose (µ g/paw ) | Agonist Challenged | Observed Effect | Reference |

| Formalin Test | Wistar | Intraplantar (i.pl.) | 30 - 100 | GR46611 (0.3 µ g/paw ) | Reduced the antinociceptive effect of GR46611. | [1] |

Signaling Pathways

The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. In nociceptive neurons, this can modulate neuronal excitability and neurotransmitter release.

Caption: 5-HT1D receptor signaling pathway in nociception.

Experimental Protocols

Inflammatory Pain Model: The Formalin Test

This protocol is adapted from studies investigating the role of peripheral 5-HT1 receptors in formalin-induced pain in rats.[1]

Objective: To assess the ability of this compound to antagonize the antinociceptive effects of a 5-HT1D receptor agonist in a model of inflammatory pain.

Materials:

-

Male Wistar rats (200-250g)

-

This compound

-

5-HT1D receptor agonist (e.g., GR46611)

-

Formalin solution (1% in saline)

-

Vehicle for drug dissolution (e.g., saline)

-

Microsyringes for intraplantar injection

-

Observation chamber with a transparent floor

Procedure:

-

Acclimation: Acclimate rats to the testing environment for at least 30 minutes before the experiment.

-

Drug Administration:

-

Administer this compound (30-100 µg in a volume of 50 µL) via intraplantar (i.pl.) injection into the dorsal surface of the right hind paw.

-

In a control group, administer the vehicle.

-

15 minutes after this compound or vehicle administration, administer the 5-HT1D agonist (e.g., GR46611, 0.3 µg in 50 µL, i.pl.) to the same paw.

-

-

Induction of Nociception: 15 minutes after the agonist injection, inject 50 µL of 1% formalin solution into the dorsal surface of the same hind paw.

-

Behavioral Observation:

-

Immediately after the formalin injection, place the rat in the observation chamber.

-

Record the number of flinches of the injected paw for a period of 60 minutes.

-

The observation period is typically divided into two phases: Phase 1 (0-5 minutes) and Phase 2 (15-60 minutes).

-

-

Data Analysis: Compare the number of flinches between the group receiving the agonist alone, the group receiving this compound and the agonist, and the vehicle control group. A significant increase in flinching in the this compound + agonist group compared to the agonist-only group indicates antagonism.

Caption: Experimental workflow for the formalin test.

Neuropathic Pain Model: Chronic Constriction Injury (CCI) - A Proposed Protocol

While there is no published data on the use of this compound in the CCI model, this protocol outlines how it could be used to investigate the role of 5-HT1D receptors in neuropathic pain.

Objective: To determine if antagonism of 5-HT1D receptors with this compound can modulate mechanical allodynia in a rat model of neuropathic pain.

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

This compound

-

Vehicle for drug dissolution

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

4-0 chromic gut suture

-

Von Frey filaments for assessing mechanical allodynia

Procedure:

-

CCI Surgery:

-

Anesthetize the rat.

-

Expose the sciatic nerve in the mid-thigh level of one leg.

-

Loosely tie four ligatures of chromic gut suture around the nerve with about 1 mm spacing between them.

-

Close the incision.

-